molecular formula C20H23N5O B7142975 [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone

[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone

Cat. No.: B7142975
M. Wt: 349.4 g/mol
InChI Key: QHWTYZCMCQNHBY-UHFFFAOYSA-N
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Description

[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone is a complex organic compound featuring a combination of pyrrole, azepane, pyridine, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrrole, the pyrrole ring can be synthesized through cyclization reactions.

    Azepane Ring Formation: The azepane ring can be introduced via a nucleophilic substitution reaction, where a suitable azepane derivative reacts with the pyrrole intermediate.

    Pyrazole Ring Synthesis: The pyrazole ring is often synthesized through a condensation reaction involving hydrazine and a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the pyrrole-azepane intermediate with the pyrazole-pyridine moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the azepane ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities due to its multiple heterocyclic rings. It could potentially act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. It may have activity against certain diseases, such as cancer or neurological disorders, due to its ability to interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings allow it to fit into binding sites and modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Similar Compounds

    [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone: Unique due to its combination of pyrrole, azepane, pyridine, and pyrazole rings.

    [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-3-yl)methanone: Similar structure but with a different substitution pattern on the pyrazole ring.

    [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-4-ylpyrazol-4-yl)methanone: Similar but with a different position of the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(1-methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-11-6-9-18(23)19-8-3-2-4-12-24(19)20(26)16-13-22-25(15-16)17-7-5-10-21-14-17/h5-7,9-11,13-15,19H,2-4,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWTYZCMCQNHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCCCN2C(=O)C3=CN(N=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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